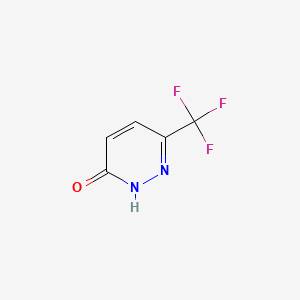

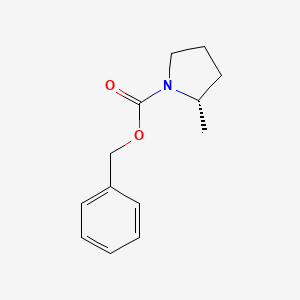

![molecular formula C20H28N2O3 B598296 tert-Butyl 3-benzyl-4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate CAS No. 1198284-76-2](/img/structure/B598296.png)

tert-Butyl 3-benzyl-4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Pharmaceutical Research and Development

This compound is primarily used in the pharmaceutical industry for the synthesis of complex molecules. Its structure, which includes a diazaspiro core, is valuable for creating pharmacologically active molecules that can interact with biological targets. The spirocyclic motif is particularly interesting for drug design due to its three-dimensional structure, which can fit into the binding pockets of enzymes and receptors .

Organic Synthesis

In organic chemistry, this compound serves as a building block for the synthesis of various organic compounds. Its tert-butyl group can be deprotected under acidic conditions, allowing for further functionalization. The benzyl group also offers a handle for subsequent transformations, such as hydrogenation or halogenation, which can lead to a wide range of derivatives .

Material Science

The unique structure of this compound could be explored for the development of new materials. For instance, the incorporation of the diazaspiro framework into polymers may result in materials with novel properties, such as enhanced flexibility or thermal stability .

Catalysis

Spirocyclic compounds like this one have potential applications in catalysis. They can act as ligands for metal catalysts, influencing the stereochemistry and reactivity of the catalytic site. This can be particularly useful in asymmetric synthesis, where the goal is to produce chiral molecules with high enantiomeric purity .

Biological Studies

The diazaspiro moiety of the compound can mimic certain biological motifs, making it useful for studying protein-ligand interactions. It can be used to design probes or inhibitors that can help in understanding the function of enzymes or receptors in biological systems .

Peptide Mimetics

This compound can be utilized in the design of peptide mimetics. The diazaspiro structure can act as a scaffold that mimics the backbone of peptides, which is beneficial for developing compounds that can resist enzymatic degradation while maintaining the ability to bind to peptide receptors .

Agrochemical Research

In agrochemical research, the compound’s structural features can be exploited to create new pesticides or herbicides. The spirocyclic and diaza components may interact with specific biological targets in pests, leading to the development of compounds with selective toxicity .

Nanotechnology

Lastly, the compound’s framework could be investigated for use in nanotechnology. Its rigid and defined three-dimensional shape makes it a candidate for constructing nanoscale architectures, which could be used in drug delivery systems or as components of nanodevices .

特性

IUPAC Name |

tert-butyl 2-benzyl-1-oxo-2,9-diazaspiro[4.5]decane-9-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O3/c1-19(2,3)25-18(24)22-12-7-10-20(15-22)11-13-21(17(20)23)14-16-8-5-4-6-9-16/h4-6,8-9H,7,10-15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPPWMULMVXLHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2(C1)CCN(C2=O)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678097 |

Source

|

| Record name | tert-Butyl 2-benzyl-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-benzyl-4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate | |

CAS RN |

1198284-76-2 |

Source

|

| Record name | tert-Butyl 2-benzyl-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9H-Pyrrolo[2,3-b:5,4-c/']dipyridine-6-carbonitrile, 5-hydroxy-9-(phenylsulfonyl)-](/img/no-structure.png)

![Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate](/img/structure/B598217.png)

![6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B598220.png)

![Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B598230.png)

![Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B598232.png)